molecular formula C14H20N2O5 B6273840 3-{[(tert-butoxy)carbonyl]amino}-3-(6-methoxypyridin-3-yl)propanoic acid CAS No. 943736-68-3

3-{[(tert-butoxy)carbonyl]amino}-3-(6-methoxypyridin-3-yl)propanoic acid

Cat. No.: B6273840
CAS No.: 943736-68-3
M. Wt: 296.3
InChI Key:
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Description

3-{[(tert-butoxy)carbonyl]amino}-3-(6-methoxypyridin-3-yl)propanoic acid is a synthetic organic compound with the molecular formula C14H20N2O5 and a molecular weight of 296.32 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a methoxypyridine moiety. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-3-(6-methoxypyridin-3-yl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(tert-butoxy)carbonyl]amino}-3-(6-methoxypyridin-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: HCl, TFA (trifluoroacetic acid)

Major Products Formed

    Oxidation: Oxidized derivatives with higher oxidation states.

    Reduction: Reduced derivatives with lower oxidation states.

    Substitution: Free amine derivatives after Boc group removal.

Scientific Research Applications

3-{[(tert-butoxy)carbonyl]amino}-3-(6-methoxypyridin-3-yl)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-3-(6-methoxypyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of target proteins. The Boc-protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(tert-butoxy)carbonyl]amino}-3-(6-methylpyridin-3-yl)propanoic acid
  • (S)-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid

Uniqueness

3-{[(tert-butoxy)carbonyl]amino}-3-(6-methoxypyridin-3-yl)propanoic acid is unique due to the presence of the methoxypyridine moiety, which imparts specific electronic and steric properties. This makes it particularly useful in the design of enzyme inhibitors and receptor ligands, where precise interactions with biological targets are required.

Properties

CAS No.

943736-68-3

Molecular Formula

C14H20N2O5

Molecular Weight

296.3

Purity

95

Origin of Product

United States

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